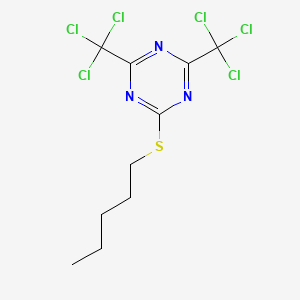
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5
Preparation Methods
The synthesis of s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired triazine derivative . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other less oxidized forms.
Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or disrupt cellular membranes, leading to antimicrobial or anticancer effects . The triazine ring structure allows for multiple points of interaction with biological molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
s-Triazine, 2-(pentylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds such as:
s-Triazine, 2,4,6-trichloro-1,3,5-triazine: Known for its use in herbicides like atrazine and simazine.
s-Triazine, 2,4,6-triamino-1,3,5-triazine:
s-Triazine, 2,4,6-trihydroxy-1,3,5-triazine:
Properties
CAS No. |
24481-70-7 |
|---|---|
Molecular Formula |
C10H11Cl6N3S |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
2-pentylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H11Cl6N3S/c1-2-3-4-5-20-8-18-6(9(11,12)13)17-7(19-8)10(14,15)16/h2-5H2,1H3 |
InChI Key |
JQJLVQLMPCQVHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

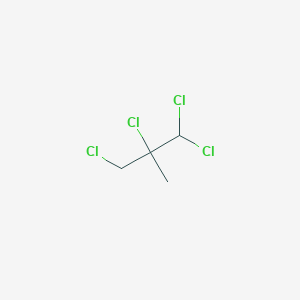
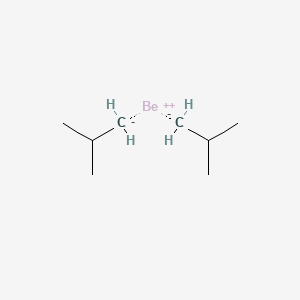
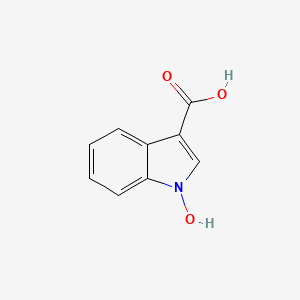

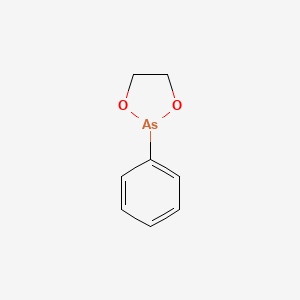
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)

